2,3-Diaminopyridine-4-carbonitrile
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Overview
Description
2,3-Diaminopyridine-4-carbonitrile is a heterocyclic organic compound with the molecular formula C6H6N4 It is a derivative of pyridine, featuring two amino groups at the 2 and 3 positions and a nitrile group at the 4 position
Mechanism of Action
Target of Action
The primary target of 2,3-Diaminopyridine-4-carbonitrile, also known as Amifampridine, is the presynaptic fast voltage-gated potassium channels . These channels play a crucial role in regulating the duration of the action potential in nerve cells, which in turn influences the release of neurotransmitters.
Mode of Action
Amifampridine works by selectively blocking these potassium channels . This blockage prolongs the duration of the action potential, leading to an increase in calcium ion influx into the nerve endings . The increased calcium levels then enhance the release of acetylcholine, a neurotransmitter, into the synaptic cleft .
Biochemical Pathways
The action of Amifampridine affects the neurotransmission pathway at the neuromuscular junction . By increasing the release of acetylcholine, it enhances the transmission of signals from nerve cells to muscle cells. This can help to improve muscle strength and function in certain neuromuscular disorders .
Pharmacokinetics
Amifampridine is quickly and almost completely absorbed from the gut, with a bioavailability of 93–100% . It is metabolized in the body through acetylation to 3-N-acetylamifampridine . The elimination half-life is approximately 2.5 hours for Amifampridine and 4 hours for its metabolite . It is excreted via the kidneys, with 19% unmetabolized and 74–81% as 3-N-acetylamifampridine .
Result of Action
The increased release of acetylcholine at the neuromuscular junction enhances muscle contraction and improves muscle strength . This makes Amifampridine a useful treatment for certain neuromuscular disorders, such as Lambert-Eaton Myasthenic Syndrome (LEMS), where there is a reduction in acetylcholine release .
Action Environment
The action of Amifampridine can be influenced by various environmental factors. For example, the pH of the gastrointestinal tract can affect the absorption of the drug. Additionally, factors such as kidney function can influence the drug’s elimination from the body. Genetic differences in N-acetyl-transferase (NAT) enzymes, which are involved in the drug’s metabolism, can also affect the systemic exposure to Amifampridine .
Biochemical Analysis
Biochemical Properties
2,3-Diaminopyridine-4-carbonitrile is known to interact with various enzymes, proteins, and other biomolecules. It forms a bis-condensed Schiff base with salicylaldehyde and forms a charge transfer complex with tetrachloro-p-benzoquinone and tetracyanoethylene . The nature of these interactions is likely due to the presence of the diaminopyridine group in the compound .
Cellular Effects
They have been found to exhibit antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activity . These effects suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound can undergo various chemical reactions, such as forming Schiff bases and charge transfer complexes . These reactions may influence its interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound can be stored at room temperature
Metabolic Pathways
It is known that the compound can undergo various chemical reactions, suggesting that it may interact with enzymes or cofactors in metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diaminopyridine-4-carbonitrile typically involves the nucleophilic substitution of halogenated pyridine derivatives. One common method starts with 2-chloro-3-nitropyridine or 2-fluoro-3-nitropyridine. The halogen in the pyridine ring is substituted by an amino group, activated by the nitro group. The nitro group is then reduced to an amino group using reducing agents such as hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems helps in maintaining consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3-Diaminopyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenated compounds, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, imidazopyridines, and other heterocyclic compounds. For example, the reaction with carboxylic acids or their derivatives can lead to the formation of imidazo[4,5-b]pyridines .
Scientific Research Applications
2,3-Diaminopyridine-4-carbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,3-Diaminopyridine: Lacks the nitrile group at the 4 position.
2,4-Diaminopyridine: Has amino groups at the 2 and 4 positions instead of 2 and 3.
3,4-Diaminopyridine: Has amino groups at the 3 and 4 positions.
Uniqueness
2,3-Diaminopyridine-4-carbonitrile is unique due to the presence of both amino groups and a nitrile group, which allows for a diverse range of chemical reactions and applications. Its structure enables the formation of various heterocyclic compounds with significant biological and industrial relevance .
Properties
IUPAC Name |
2,3-diaminopyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-3-4-1-2-10-6(9)5(4)8/h1-2H,8H2,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHXAWMCDVOKTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C#N)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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